molecular formula C12H12N2O B2885721 6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 83516-68-1

6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2885721
CAS RN: 83516-68-1
M. Wt: 200.241
InChI Key: BHAMKLMGLDPCFV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Styryl-4,5-dihydro-3(2H)-pyridazinone, or 6-Styryl-Pyridazinone, is a heterocyclic compound that has been studied extensively in recent years due to its promising properties and applications. It is a highly versatile and reactive compound that can be used in a variety of ways in scientific research, including in the synthesis of various compounds and as a reagent in organic synthesis. It has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in drug development, biochemistry, and other areas of research.

Scientific Research Applications

Platelet Aggregation Inhibition and Hypotensive Activities

6-Aryl-4,5-dihydro-3(2H)-pyridazinones, including 6-styryl derivatives, have been studied for their pharmacological activities. They exhibit significant inhibition of platelet aggregation in both human and rat platelets, as well as hypotensive effects in rats. Some of these compounds have shown greater effectiveness than acetylsalicylic acid in anti-aggregation activity and hypotensive action, up to 16,000 times and 40 times respectively (Thyes et al., 1983).

Cardioactive Agent Development

The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a critical structural component in many cardioactive pyridazinone derivatives, some of which are used clinically or in clinical trials. This includes drugs like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).

Antihypertensive Agents

Novel pyridazinone derivatives have been synthesized for their potential use as antihypertensive agents. Compounds like zardaverine or imazodan, known for their cardiovascular effects, have been developed as PDE III inhibitors and explored for antiplatelet or cardiotonic properties (Mishra et al., 2016).

Synthesis and Bioactivity in Cardiotonic Applications

Research has focused on synthesizing various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives to explore their cardiotonic activities. These compounds have been compared with levosimendan, with some showing promising potential in this area (Wang et al., 2007).

Spectroscopic Studies and Acid Dissociation Constants

The acid dissociation constants (pKa) of biologically active 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been determined using spectroscopic techniques, helping to understand their structure-reactivity relationships (Öǧretir et al., 2002).

Crystal and Molecular Structure Analysis

Studies have been conducted to determine the crystal and molecular structures of various 6-substituted pyridazinone derivatives. These studies aim to correlate cardiovascular properties with molecular structure and dimensions (Prout et al., 1994).

Preparation and Separation Techniques

Efficient preparative methods have been developed for isolating enantiomers of certain pyridazinone derivatives, which are key intermediates for cardiotonic agents like levosimendan. These methods use chiral stationary phases in chromatography for enantioseparation (Cheng et al., 2019).

properties

IUPAC Name

3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAMKLMGLDPCFV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NN=C1/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.